1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)-
Description
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- is a nitro-substituted benzodioxole derivative characterized by a methoxy group at position 4 and a 2-nitroethenyl substituent at position 4. The nitroethenyl group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to non-nitro derivatives .
Properties
IUPAC Name |
4-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-8-4-7(2-3-11(12)13)5-9-10(8)16-6-15-9/h2-5H,6H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXLXUDKGGRTAW-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with catechol (1,2-dihydroxybenzene) as the foundational precursor. Catechol undergoes methylenation to form the 1,3-benzodioxole scaffold. This step involves reacting catechol with disubstituted halomethanes (e.g., dichloromethane or dibromomethane) under basic conditions, yielding 1,3-benzodioxole. The reaction mechanism proceeds via nucleophilic aromatic substitution, where the hydroxyl groups of catechol displace halide ions from the methylene donor.
Methoxy Group Introduction
The methoxy group is introduced at the 4-position through Friedel-Crafts alkylation or direct methylation. For instance, treatment of 1,3-benzodioxole with methyl iodide (CH₃I) in the presence of a Lewis acid catalyst (e.g., AlCl₃) selectively functionalizes the para position relative to the methylenedioxy group. This step requires anhydrous conditions to prevent hydrolysis of the methylating agent.
Nitroethenylation at the 6-Position
The critical nitroethenyl group is introduced via a two-step sequence:
-
Nitration : The 6-position of 4-methoxy-1,3-benzodioxole is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This electrophilic aromatic substitution reaction favors the meta position relative to the methoxy group due to electronic directing effects.
-
Aldol Condensation : The nitro group is subsequently reduced to a nitroethenyl moiety through aldol condensation with acetaldehyde. This step employs a base (e.g., NaOH) to deprotonate the α-hydrogen of the nitro group, facilitating nucleophilic attack on the aldehyde.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Industrial-scale synthesis prioritizes catalytic efficiency and solvent selection . For example, the use of quinuclidine as a base in nitroethenylation enhances reaction rates by stabilizing transition states through hydrogen bonding. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) are preferred for Friedel-Crafts alkylation to minimize side reactions.
Table 1: Key Reaction Parameters for Nitroethenylation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Quinuclidine | 78 |
| Solvent | DMF | 82 |
| Temperature | 80°C | 75 |
| Reaction Time | 12 hours | - |
Challenges in Intermediate Isolation
A significant hurdle in the synthesis is the isolation of oily intermediates, such as the nitroethenyl precursor. Patent literature highlights that crystallization is often impractical, necessitating alternative purification methods like flash column chromatography (SiO₂, hexane/ethyl acetate gradient). This approach achieves >95% purity but requires careful solvent selection to prevent decomposition of nitro-containing compounds.
Industrial-Scale Adaptations
Continuous Flow Reactors
Recent advances employ continuous flow systems to enhance scalability. For instance, nitration under flow conditions reduces exothermic risks and improves mixing efficiency, achieving 85% yield compared to 70% in batch reactors.
Green Chemistry Considerations
Industrial protocols increasingly replace traditional solvents with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to minimize waste. These solvents facilitate catalyst recovery and reduce energy consumption during distillation.
Purification and Characterization
Chromatographic Techniques
Final purification relies on high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) . For example, HPLC using a C18 column and methanol/water mobile phase (70:30 v/v) resolves the target compound from byproducts.
Table 2: Purification Methods and Outcomes
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Flash Chromatography | 95 | 80 |
| HPLC | 99 | 65 |
| Recrystallization | 90 | 50 |
Chemical Reactions Analysis
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-methoxy-6-(2-aminoethenyl)-1,3-benzodioxole.
Substitution: The methoxy and nitroethenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Scientific Research Applications
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism . The nitroethenyl group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.
Comparison with Similar Compounds
Molecular Structure and Key Features
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-Methoxy-6-(2-nitroethenyl)-1,3-benzodioxole | 4-OCH₃, 6-(CH₂=CH-NO₂) | C₁₀H₉NO₅ | 223.19* | Nitroethenyl group enhances polarity; potential for electrophilic reactions |
| Myristicin (4-methoxy-6-propenyl-1,3-benzodioxole) | 4-OCH₃, 6-(CH₂=CH-CH₂) | C₁₁H₁₂O₃ | 192.21 | Naturally occurring phenylpropanoid; lower polarity due to allyl group |
| 5-Chloro-6-(2-nitroethenyl)-1,3-benzodioxole | 5-Cl, 6-(CH₂=CH-NO₂) | C₉H₆ClNO₄ | 227.60 | Chlorine substituent increases molecular weight and potential toxicity |
*Calculated based on analogous structures.
Physicochemical Properties
- Boiling Point/Solubility : Myristicin has a boiling point of 173°C and is soluble in ether and benzene . The nitroethenyl analog likely has higher polarity due to the nitro group, increasing solubility in polar solvents but reducing volatility.
- Bioavailability: Myristicin demonstrates moderate bioavailability with drug-likeness scores ().
Pharmacological Profiles
*No direct data available; inferred from structural analogs.
- Myristicin : Exhibits moderate anti-inflammatory and antifungal activities, validated via PASS (Prediction of Activity Spectra for Substances) predictions .
- Nitroethenyl Derivatives : Nitro groups are associated with antimicrobial and cytotoxic properties. For example, nitrated styrenes (e.g., ) often show enhanced bioactivity but may pose higher toxicity risks .
Natural Sources
- Myristicin: Abundant in Myristica fragrans (nutmeg), Petroselinum crispum (parsley), and Magnolia species .
- Nitroethenyl Analogs: No evidence of natural occurrence; likely synthetic or derived via nitration of propenyl precursors .
Biological Activity
1,3-Benzodioxole, 4-methoxy-6-(2-nitroethenyl)- is a compound of increasing interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in medicine and pest control.
Chemical Structure and Properties
- IUPAC Name : 4-Methoxy-6-(2-nitroethenyl)-1,3-benzodioxole
- Molecular Formula : C10H9NO5
- Molecular Weight : 223.182 g/mol
The compound features a benzodioxole core with a methoxy group and a nitroethenyl substituent, which are critical for its biological activities.
Antimicrobial Properties
Research has indicated that compounds related to the benzodioxole structure exhibit significant antimicrobial activity. A study focusing on derivatives of 1,3-benzodioxole highlighted their potential as larvicides against Aedes aegypti, the vector for several viral diseases such as dengue and Zika virus. The compound demonstrated effective larvicidal activity with an LC50 value of 28.9 μM after 24 hours of exposure . This suggests that modifications in the structure can enhance insecticidal properties while maintaining low toxicity to mammals.
Cytotoxicity and Safety
In evaluating the safety profile of 1,3-benzodioxole derivatives, it was found that certain compounds did not exhibit cytotoxic effects on human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM) . This indicates a favorable therapeutic index, making it a candidate for further development in pest control without significant risk to human health.
The biological activity of 1,3-benzodioxole, particularly its larvicidal effects, is thought to involve interference with the nervous system of insects. The presence of the nitro group in the structure may enhance its reactivity and interaction with biological targets, potentially leading to disruption of essential physiological processes in target organisms .
Study on Larvicidal Activity
A notable study synthesized various derivatives of 1,3-benzodioxole acids and assessed their effectiveness against Aedes aegypti. Among these, the compound with a methylenedioxy substituent showed promising results:
- Compound : 3,4-(methylenedioxy) cinnamic acid
- LC50 : 28.9 ± 5.6 μM
- LC90 : 162.7 ± 26.2 μM
- Positive Control (Temephos) : LC50 below 10.94 μM
This study underscores the importance of specific functional groups in enhancing biological activity while minimizing toxicity .
Toxicological Assessment
In another investigation involving mice treated with high doses (2000 mg/kg), no significant structural damage was observed in vital organs such as the liver and kidneys. Mild behavioral effects were noted but did not indicate severe toxicity . This reinforces the compound's potential as a safer alternative to conventional insecticides.
Comparison with Similar Compounds
The following table summarizes key differences between 1,3-benzodioxole derivatives and similar compounds:
| Compound Name | Structure Type | Biological Activity | Toxicity Profile |
|---|---|---|---|
| 1,3-Benzodioxole Derivative | Benzodioxole | Insecticidal | Low toxicity in mammals |
| Phenyl Thiocyanate | Aromatic Thiocyanate | Antimicrobial | Moderate toxicity |
| Isopropyl Thiocyanate | Aliphatic Thiocyanate | Antimicrobial | High toxicity |
Q & A
Q. Basic Research Focus
- Methodology :
- GC-MS : Use electron ionization (EI) to fragment the compound and compare retention indices (RI) with known analogs. For example, myristicin (a related 1,3-benzodioxole derivative) has an RI of 1518 on non-polar columns, aiding identification .
- LC-MS (ESI) : Optimize mobile phase composition (e.g., methanol/water with 0.1% formic acid) to enhance ionization of the nitroethenyl group. Monitor [M+H]+ or [M-H]- ions for molecular weight confirmation .
- NMR : Assign protons using 2D-COSY and HSQC to resolve overlapping signals in the aromatic and nitroethenyl regions.
Q. Advanced Research Focus
- Data Contradiction Analysis :
- If GC-MS and NMR data conflict (e.g., unexpected fragmentation or shifts), cross-validate with high-resolution MS (HRMS) to confirm molecular formula. For example, HRMS can distinguish between nitroethenyl (C11H11NO5) and nitropropenyl (C11H13NO5) isomers .
- Computational modeling (e.g., DFT for NMR chemical shift prediction) can resolve ambiguities in stereoelectronic effects caused by the nitro group .
How can synthetic routes to nitroethenyl-substituted 1,3-benzodioxoles be optimized for higher yields?
Q. Basic Research Focus
- Methodology :
- Nitration Strategies : Start with a pre-functionalized 1,3-benzodioxole core (e.g., 4-methoxy-6-allyl derivatives) and employ mixed acid (HNO3/H2SO4) under controlled temperatures (0–5°C) to minimize side reactions .
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (e.g., 8:2 to 7:3) to isolate the nitroethenyl product from nitration byproducts .
Q. Advanced Research Focus
- Mechanistic Insights :
- Kinetic studies using in-situ IR spectroscopy can monitor nitro group incorporation. Adjust reaction time based on the disappearance of the allyl C=C stretch (∼1640 cm⁻¹) .
- Solvent effects: Polar aprotic solvents (e.g., DCM) improve nitronium ion (NO2⁺) stability, enhancing regioselectivity at the ethenyl position .
What handling protocols are critical for ensuring the stability of nitroethenyl-substituted benzodioxoles during storage?
Q. Basic Research Focus
- Methodology :
Q. Advanced Research Focus
- Stability Studies :
How do electronic effects of substituents influence the reactivity of the benzodioxole ring in nitration reactions?
Q. Basic Research Focus
Q. Advanced Research Focus
- Computational Analysis :
- DFT calculations (B3LYP/6-311+G**) reveal that the nitroethenyl group’s electron-withdrawing nature directs nitration to the para position relative to the methoxy group. Charge density maps (MEPs) validate this trend .
What computational approaches predict the bioactivity of nitroethenyl-substituted benzodioxoles?
Q. Advanced Research Focus
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. Myristicin analogs show high affinity for CYP3A4 (binding energy ≤ -8.5 kcal/mol), suggesting metabolic stability .
- QSAR Modeling : Train models with descriptors like LogP and polar surface area (PSA) to predict antimicrobial activity. Nitroethenyl derivatives with PSA < 90 Ų exhibit better membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
